![molecular formula C12H10FNOS B4409495 N-(5-fluoro-2-methylphenyl)-2-thiophenecarboxamide](/img/structure/B4409495.png)
N-(5-fluoro-2-methylphenyl)-2-thiophenecarboxamide
Overview
Description
N-(5-fluoro-2-methylphenyl)-2-thiophenecarboxamide, commonly known as FTI-277, is a small molecule inhibitor of farnesyltransferase enzyme. The enzyme farnesyltransferase is responsible for the transfer of a farnesyl group to the C-terminus of certain proteins, which is an important step in their activation and localization to the cell membrane. The inhibition of this enzyme by FTI-277 has shown potential in treating various types of cancers and other diseases.
Mechanism of Action
The mechanism of action of FTI-277 involves the inhibition of farnesyltransferase enzyme, which is responsible for the activation and localization of certain proteins to the cell membrane. By inhibiting this enzyme, FTI-277 prevents the activation of these proteins, which can lead to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
FTI-277 has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, FTI-277 has been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using FTI-277 in lab experiments is its specificity for farnesyltransferase enzyme, which allows for targeted inhibition of this enzyme without affecting other cellular processes. However, one limitation of using FTI-277 is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the use of FTI-277 in cancer treatment and other diseases. One potential direction is the development of more potent and selective inhibitors of farnesyltransferase enzyme. In addition, the combination of FTI-277 with other cancer treatments, such as immunotherapy, is an area of active research. Finally, the use of FTI-277 in other diseases, such as cardiovascular disease, is an area of potential future research.
Scientific Research Applications
FTI-277 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, FTI-277 has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNOS/c1-8-4-5-9(13)7-10(8)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGXOUNJMLBQLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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